molecular formula C15H15N5O2 B2416936 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one CAS No. 2062348-85-8

2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2416936
CAS No.: 2062348-85-8
M. Wt: 297.318
InChI Key: MPRSSVKURNDFKE-UHFFFAOYSA-N
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Description

2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological effects, focusing on anticancer properties, neuroprotective effects, and antimicrobial activity.

  • Molecular Formula : C20H18N4O2S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 2108839-96-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:

CompoundSiHa (µM)A549 (µM)MCF-7 (µM)Colo-205 (µM)
2-Methyl-6...0.03 ± 0.00760.01 ± 0.00540.12 ± 0.0550.34 ± 0.033

The results indicate significant cytotoxicity against the tested cell lines, suggesting that this compound may serve as a lead in anticancer drug development .

Case Study: Synthesis and Testing

A study conducted by Sivaiah et al. synthesized various pyrimidine derivatives and tested their efficacy against MCF-7 and A549 cell lines. Among these compounds, several exhibited potent dual inhibition of Histone Deacetylase (HDAC) and Epidermal Growth Factor Receptor (EGFR), with IC50 values lower than those of standard agents like erlotinib .

Neuroprotective Effects

Research has also indicated that certain pyrimidine derivatives possess neuroprotective properties. For instance, compounds derived from pyrido[1,2-c]pyrimidines have shown promising results in modulating serotonin receptors (5-HT1A and 5-HT7), which are crucial in treating depression and anxiety disorders . The compound's ability to act as a presynaptic agonist at the 5-HT1A receptor suggests potential applications in neuropharmacology.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various microbial strains. Although specific data on this compound's antimicrobial activity is limited, related pyrimidine derivatives have demonstrated effectiveness against pathogens such as E. coli and S. aureus. The synthesized compounds were tested for Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 256 µg/mL with varying degrees of success .

Properties

IUPAC Name

2-methyl-6-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-14(21)5-3-11(18-19)15(22)20-9-2-4-13(20)10-7-16-8-17-12(10)6-9/h3,5,7-9,13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRSSVKURNDFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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